molecular formula C20H26N4O5S B2645947 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034415-18-2

3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2645947
CAS No.: 2034415-18-2
M. Wt: 434.51
InChI Key: FTEGNUCKIFGLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a piperidine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazoline intermediate.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is often introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the quinazoline core, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

Medically, 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is investigated for its therapeutic potential. It could serve as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core is known to bind to certain kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine rings may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(1-(methylsulfonyl)piperidine-4-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: Unique due to its specific substitution pattern and potential biological activity.

    Quinazoline Derivatives: Often used in cancer therapy due to their ability to inhibit tyrosine kinases.

    Piperidine Derivatives: Commonly found in pharmaceuticals for their diverse biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological properties and make it a valuable scaffold for drug development.

Properties

IUPAC Name

3-[1-(1-methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-30(28,29)23-12-6-14(7-13-23)18(25)22-10-8-15(9-11-22)24-19(26)16-4-2-3-5-17(16)21-20(24)27/h2-5,14-15H,6-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEGNUCKIFGLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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